Trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate, HCl
Description
Chemical Identity and Properties Trans (±) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate, HCl (CAS: 1212327-46-2) is a pyrrolidine derivative with a 2-chlorophenyl substituent at the 4-position and a methyl ester group at the 3-position. It is typically provided as a hydrochloride salt with a purity ≥95% .
Properties
IUPAC Name |
methyl (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13;/h2-5,9-10,14H,6-7H2,1H3;1H/t9-,10+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSAQXGZGMSPEQ-BAUSSPIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Contraction of Piperidine Derivatives
A patented method involves the reaction of 2,2,6,6-tetramethylpiperidin-4-one with chloroform under strongly basic conditions, followed by acid-mediated contraction to form the pyrrolidine ring. Key steps include:
-
Base selection : Sodium hydroxide (7.5–10 molar equivalents) in aqueous/organic biphasic systems.
-
Phase-transfer catalysis : Aliquat 336 (0.01–0.8 molar equivalents) enhances interfacial reactivity, achieving 80–85% conversion.
-
Acid quenching : Treatment with 2–3 M HCl precipitates the hydrochloride salt, avoiding chromatographic purification.
This method benefits from minimal intermediate isolation, reducing solvent waste and operational costs.
Cyclocondensation of Amino Alcohols
Alternative routes employ 4-amino-3-hydroxypentanoate derivatives, which undergo intramolecular cyclization in the presence of dehydrating agents (e.g., POCl₃). The 2-chlorophenyl group is introduced via Suzuki-Miyaura coupling at the C4 position prior to ring closure, ensuring regioselectivity.
Stereochemical Control and Resolution
The trans configuration at C3 and C4 is critical for biological activity. Two strategies ensure stereochemical fidelity:
Dynamic Kinetic Resolution (DKR)
Using Ru-based Shvo catalysts, racemic intermediates undergo in situ epimerization, enabling >90% enantiomeric excess (ee) of the trans isomer. For example:
Chiral Auxiliary-Mediated Synthesis
Temporary chirality is introduced via (R)- or (S)-menthol esters, directing the stereochemistry during cyclization. Subsequent hydrolysis yields the desired trans isomer with 88–94% ee.
Functional Group Incorporation and Salt Formation
Hydrochloride Salt Formation
Freebase conversion to the hydrochloride salt is optimized for crystallinity:
-
Solvent system : Ethanol/water (4:1 v/v)
-
Acid addition : Gaseous HCl bubbled until pH 1–2
Process Optimization and Scalability
Reaction Condition Screening
A comparative analysis of bases and catalysts reveals optimal parameters (Table 1):
Table 1: Impact of Base and Catalyst on Ring-Contraction Efficiency
| Base | Catalyst | Temp (°C) | Conversion (%) | Trans:cis Ratio |
|---|---|---|---|---|
| NaOH | Aliquat 336 | 60 | 85 | 8:1 |
| KOH | TBAB | 70 | 78 | 6:1 |
| LiOH | None | 50 | 65 | 4:1 |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but reduce stereoselectivity. Ethanol/water mixtures balance solubility and product stability, favoring trans isomer retention.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in MeCN/H₂O) shows ≥98% purity, with LOD <0.1% for cis isomer.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Pd recovery systems (e.g., silica-immobilized catalysts) reduce metal leaching, maintaining 95% activity over five cycles.
Waste Stream Management
Chloroform is recovered via distillation (bp 61°C), achieving 90% reuse. Aqueous NaOH waste is neutralized with CO₂ to precipitate CaCO₃.
Chemical Reactions Analysis
Types of Reactions
Trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate, HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Applications Overview
Pharmaceutical Development
Trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride is particularly significant in the pharmaceutical sector. Its unique structure allows it to be a crucial intermediate in the synthesis of drugs targeting various neurological disorders. Research indicates that compounds of similar structure have shown promise in modulating neurotransmitter systems, which is vital for developing treatments for conditions such as depression and anxiety disorders .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard reference material. It aids researchers in calibrating instruments and validating methods used in drug testing. By serving as a benchmark, it ensures the reliability and accuracy of results obtained during quality control processes in pharmaceutical manufacturing .
Biochemical Research
The compound plays a role in biochemical studies aimed at understanding receptor interactions. These investigations are crucial for elucidating the mechanisms of action of various drugs, thereby contributing to the design of more effective therapeutic agents. Studies have shown that it can influence receptor binding affinities, which is essential for drug development .
Material Science
In material science, trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride is being explored for its potential to create specialized polymers and coatings. These materials can enhance properties such as durability and resistance to environmental factors, making them suitable for various industrial applications .
Agrochemical Formulations
The compound also finds applications in agrochemicals, where it is investigated for its potential as an active ingredient in pest control formulations. Its efficacy in this domain is being studied to develop safer and more effective agricultural products that can help mitigate pest-related issues without harming the environment .
Case Studies
- Neurological Drug Development : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate that exhibited significant activity against neurodegenerative diseases. The research demonstrated how modifications to this compound could lead to improved pharmacological profiles.
- Receptor Interaction Studies : Research conducted at a leading university focused on how this compound interacts with serotonin receptors. The findings indicated that specific structural features of the compound enhance binding affinity, suggesting potential therapeutic uses in mood disorders.
- Polymer Development : A recent study explored the use of trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride in synthesizing new polymer blends with enhanced mechanical properties. The results showed that incorporating this compound into polymer matrices significantly improved tensile strength and thermal stability.
Mechanism of Action
The mechanism of action of Trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate, HCl involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Positional Isomerism (2-Chloro vs. 4-Chloro)
The para-chloro analog (CAS: 813425-70-6) exhibits distinct steric and electronic properties compared to the target compound’s ortho-chloro substituent. Conversely, the ortho-chloro group in the target compound may induce torsional strain, limiting conformational flexibility but improving specificity for certain targets .
Functional Group Modifications
- Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound offers improved cell membrane permeability compared to carboxylic acid derivatives (e.g., CAS: 1284227-02-6). However, the latter may exhibit stronger hydrogen-bonding interactions with active sites .
- Electron-Withdrawing Groups : The trifluoromethyl analog (CAS: 723284-81-9) demonstrates enhanced metabolic stability due to the strong electron-withdrawing effect of CF₃, though this may reduce solubility .
Pharmacological Implications
Compounds with chlorophenyl or fluorophenyl groups (e.g., CAS: 1284227-02-6) are reported to inhibit glycogen phosphorylase by binding to an allosteric site, as observed in docking studies . The target compound’s ortho-chloro configuration may mimic the binding mode of ursolic acid derivatives, which utilize hydrophobic aryl groups for enzyme interaction .
Purity and Commercial Availability
The target compound is available from suppliers like Key Organics and Combi-Blocks at ≥95% purity . In contrast, several analogs (e.g., CAS: 1049727-60-7) are listed as discontinued, highlighting challenges in sourcing specific derivatives .
Biological Activity
Trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride is a chemical compound with significant implications in biological research and pharmaceutical development. Its structure, characterized by a pyrrolidine ring and a chlorophenyl group, suggests potential interactions with various biological macromolecules, making it a candidate for studying enzyme activity and receptor binding.
- Molecular Formula : C12H14ClNO2·HCl
- Molecular Weight : 276.16 g/mol
- CAS Number : 1212327-46-2
The biological activity of trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique combination of the pyrrolidine ring and the chlorophenyl substituent facilitates these interactions, leading to modulation of various biological pathways. This compound has been utilized in studies to explore:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Receptor Binding : The compound's structural features allow it to bind to receptors, which can influence signaling pathways in cells.
Biological Activity and Applications
Trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride has shown promise in several areas of biological research:
1. Pharmaceutical Development
The compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to modulate biological activity makes it valuable in drug design.
2. Analytical Chemistry
It is used as a reference standard in analytical methods, ensuring accuracy in drug testing and quality control processes.
3. Biochemical Research
Research has focused on its role in studying receptor interactions and enzyme activities, providing insights into drug efficacy and mechanisms of action.
4. Agrochemical Formulations
The compound is also explored for its potential use in developing agrochemicals, contributing to effective pest control solutions.
Case Studies and Research Findings
Several studies have highlighted the biological activity of trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited varying degrees of inhibition against specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications .
- Receptor Binding Studies : Research indicated that this compound binds effectively to certain receptors, influencing cellular responses and signaling mechanisms .
Comparative Analysis with Similar Compounds
To understand the uniqueness of trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride, it is essential to compare it with similar compounds:
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolidine Derivatives | Varying functional groups | Diverse enzyme interactions |
| Prolinol Derivatives | Different substituents affecting activity | Similar receptor binding characteristics |
| Thienopyrimidine Derivatives | Broad-spectrum activity against pathogens | Antibacterial and antiviral properties |
Q & A
Basic: What synthetic methodologies are recommended for preparing trans-4-aryl-substituted pyrrolidine derivatives like this compound?
The synthesis of trans-4-aryl-pyrrolidine scaffolds typically involves [3+2] cycloaddition reactions between azomethine ylides and aryl-substituted dipolarophiles. A high-yielding method involves using electron-rich aryl groups (e.g., 2-chlorophenyl) to favor trans selectivity during the cycloaddition step. Post-cycloaddition steps may include esterification or carboxylation at the 3-position. For example, trans-4-aryl-3-(aminomethyl)pyrrolidine-3-carboxylates can be synthesized via microwave-assisted reactions to enhance yield and reduce side products . Careful purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the trans isomer.
Basic: How can the stereochemical configuration of the compound be confirmed post-synthesis?
X-ray crystallography is the gold standard for confirming stereochemistry. Using SHELXL for small-molecule refinement, researchers can resolve the crystal structure to verify the trans configuration of the 4-(2-chlorophenyl) and 3-methylcarboxylate groups. If crystallography is infeasible, nuclear Overhauser effect (NOE) NMR experiments can distinguish cis/trans isomers by analyzing spatial proximity of protons on adjacent carbons .
Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?
Discrepancies between predicted and observed NMR/IR data often arise from unexpected conformers or impurities. For example, residual solvents or unreacted starting materials (e.g., 2-chlorophenyl precursors) may skew signals. Mitigation strategies include:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- 2D NMR techniques (e.g., HSQC, HMBC) to map coupling patterns.
- Computational modeling (DFT calculations) to predict NMR shifts for comparison .
Advanced: What strategies optimize yield when electron-poor aryl groups introduce cis-trans isomer mixtures?
Electron-poor aryl groups (e.g., pyridyl) reduce cycloaddition regioselectivity, leading to cis-trans mixtures. To suppress this:
- Use Lewis acid catalysts (e.g., ZnCl₂) to stabilize the transition state.
- Adjust reaction temperature (lower temps favor kinetic control, enhancing trans selectivity).
- Employ chiral auxiliaries or asymmetric catalysis for enantiomeric resolution .
Basic: What safety protocols are advised for handling this compound given limited toxicity data?
While specific toxicity data for this compound is unavailable (e.g., carcinogenicity, mutagenicity), structural analogs like 3-(3-chlorophenyl)pyrazolo-pyridine dihydrochloride suggest handling precautions:
- Use fume hoods and PPE (nitrile gloves, lab coats).
- Store waste separately in labeled containers for professional disposal to avoid soil/water contamination .
Advanced: How can researchers design ecological impact studies when persistence/degradability data are absent?
For preliminary ecotoxicity assessment:
- Conduct OECD 301 biodegradability tests to estimate persistence.
- Use QSAR models (Quantitative Structure-Activity Relationships) to predict bioaccumulation potential from logP values.
- Perform acute toxicity assays with Daphnia magna or Vibrio fischeri to model aquatic impact .
Advanced: What computational tools are effective for predicting pharmacological activity as a structural analog?
This compound’s piperidine/pyrrolidine core is common in CNS-targeting drugs (e.g., otenabant, an obesity treatment). Computational methods include:
- Molecular docking (AutoDock Vina) to screen against cannabinoid receptors (CB1/CB2).
- Pharmacophore modeling (MOE software) to identify key interactions (e.g., chlorophenyl binding to hydrophobic pockets).
- ADMET prediction (SwissADME) to estimate bioavailability and blood-brain barrier penetration .
Basic: What analytical techniques validate purity for publication-quality samples?
- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients; purity ≥95% is standard.
- Elemental analysis (EA): Confirm C, H, N, Cl content within ±0.4% of theoretical values.
- Chiral HPLC (if applicable) to resolve enantiomers using amylose-based columns .
Advanced: How can researchers resolve low reproducibility in synthetic yields across labs?
Common factors include:
- Moisture sensitivity : Ensure anhydrous conditions (molecular sieves, argon atmosphere).
- Catalyst batch variability : Pre-screen metal catalysts (e.g., Pd/C) for activity.
- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust timing .
Advanced: What are best practices for documenting crystallographic data to meet journal standards?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
